molecular formula C10H9ClN2O2 B13673207 6-chloro-1H-Benzimidazole-2-carboxylic acid ethyl ester CAS No. 30192-44-0

6-chloro-1H-Benzimidazole-2-carboxylic acid ethyl ester

Cat. No.: B13673207
CAS No.: 30192-44-0
M. Wt: 224.64 g/mol
InChI Key: YOSDDOJQQIPOAS-UHFFFAOYSA-N
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Description

6-chloro-1H-Benzimidazole-2-carboxylic acid ethyl ester is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a chlorine atom at the 6th position and an ethyl ester group at the 2nd position of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-Benzimidazole-2-carboxylic acid ethyl ester typically involves the condensation of o-phenylenediamine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-Benzimidazole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-1H-Benzimidazole-2-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-1H-Benzimidazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The chlorine atom and the ester group play crucial roles in enhancing the compound’s binding affinity and specificity. The pathways involved often include inhibition of DNA synthesis and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-1H-Benzimidazole-2-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and bioavailability compared to similar compounds with different ester groups or without esterification .

Properties

CAS No.

30192-44-0

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

ethyl 6-chloro-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)13-9/h3-5H,2H2,1H3,(H,12,13)

InChI Key

YOSDDOJQQIPOAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=C(C=C2)Cl

Origin of Product

United States

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